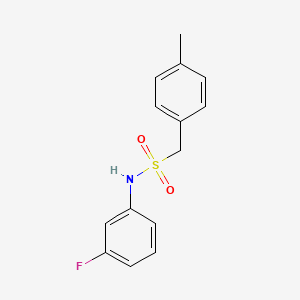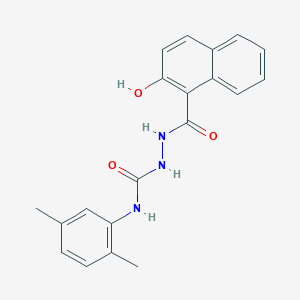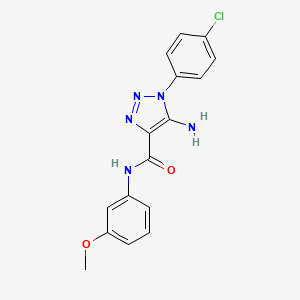
N-(4-chlorobenzyl)-N'-(4-methoxybenzyl)ethanediamide
Vue d'ensemble
Description
N-(4-chlorobenzyl)-N'-(4-methoxybenzyl)ethanediamide, also known as CBME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CBME is a derivative of ethanediamide, a compound that is commonly used in the synthesis of drugs and other organic compounds. In
Mécanisme D'action
The mechanism of action of N-(4-chlorobenzyl)-N'-(4-methoxybenzyl)ethanediamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways in cancer cells. N-(4-chlorobenzyl)-N'-(4-methoxybenzyl)ethanediamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-N'-(4-methoxybenzyl)ethanediamide has been found to have a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(4-chlorobenzyl)-N'-(4-methoxybenzyl)ethanediamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. It has also been found to inhibit the migration and invasion of cancer cells, which are key processes in the metastasis of cancer.
In addition to its anti-cancer effects, N-(4-chlorobenzyl)-N'-(4-methoxybenzyl)ethanediamide has also been found to have anti-inflammatory properties. Studies have shown that N-(4-chlorobenzyl)-N'-(4-methoxybenzyl)ethanediamide can inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-chlorobenzyl)-N'-(4-methoxybenzyl)ethanediamide for lab experiments is its high potency and selectivity against cancer cells and microorganisms. This makes it a valuable tool for the development of new drugs and therapies. However, N-(4-chlorobenzyl)-N'-(4-methoxybenzyl)ethanediamide also has some limitations for lab experiments, including its low solubility in water and its potential toxicity to normal cells at high concentrations.
Orientations Futures
There are several potential future directions for research on N-(4-chlorobenzyl)-N'-(4-methoxybenzyl)ethanediamide. One area of interest is the development of new drug delivery systems that can improve the solubility and bioavailability of N-(4-chlorobenzyl)-N'-(4-methoxybenzyl)ethanediamide. Another area of research is the investigation of the synergistic effects of N-(4-chlorobenzyl)-N'-(4-methoxybenzyl)ethanediamide with other drugs and therapies in the treatment of cancer and other diseases. Finally, the development of N-(4-chlorobenzyl)-N'-(4-methoxybenzyl)ethanediamide derivatives with improved potency and selectivity could lead to the development of new drugs with enhanced therapeutic efficacy.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-N'-(4-methoxybenzyl)ethanediamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. N-(4-chlorobenzyl)-N'-(4-methoxybenzyl)ethanediamide has been shown to exhibit potent cytotoxic activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its potential anti-cancer properties, N-(4-chlorobenzyl)-N'-(4-methoxybenzyl)ethanediamide has also been investigated for its antimicrobial activity. Studies have shown that N-(4-chlorobenzyl)-N'-(4-methoxybenzyl)ethanediamide is effective against a range of bacterial and fungal species, including Staphylococcus aureus and Candida albicans. This suggests that N-(4-chlorobenzyl)-N'-(4-methoxybenzyl)ethanediamide could be used as a potential alternative to conventional antibiotics in the treatment of bacterial and fungal infections.
Propriétés
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-23-15-8-4-13(5-9-15)11-20-17(22)16(21)19-10-12-2-6-14(18)7-3-12/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPAADFVNBKUIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-N'-(4-methoxybenzyl)ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4795933.png)
![N-(3-methoxyphenyl)-2-[(1-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B4795941.png)
![3-cyclopropyl-N-(2-{[(1-naphthyloxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4795948.png)

![4-ethyl-5-[2-(3-methyl-5-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4795963.png)

![2-ethyl-6-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4795979.png)
![3-[2-(3-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol](/img/structure/B4795985.png)

![5-methyl-N-(3-{N-[(3-nitrophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-3-isoxazolecarboxamide](/img/structure/B4796008.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4796014.png)
![3-(2-methoxyphenyl)-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]acrylamide](/img/structure/B4796015.png)
![6-bromo-4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)quinoline](/img/structure/B4796025.png)
![2-[2-(4-ethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4796033.png)